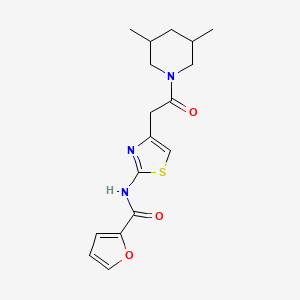

Ethyl 2-(dimethylamino)oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(dimethylamino)oxazole-4-carboxylate, also known as EDOC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of oxazole, which is a five-membered aromatic heterocyclic compound containing an oxygen and nitrogen atom in its ring structure. EDOC has been synthesized using various methods and has been found to have important biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Chiral 2-Aminoalkyloxazole-4-carboxylates Synthesis : This compound has been involved in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, highlighting its utility in producing esters without significant racemization, which is crucial for pharmaceutical synthesis and research in stereochemistry (Cox, Prager, & Svensson, 2003).

- Thiazolecarboxylic Acid Derivatives : It has played a role in the acylation processes to produce N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, underscoring its versatility in creating sulfonamide and ester derivatives for potential therapeutic applications (Dovlatyan et al., 2004).

Organic Synthesis and Molecular Transformations

- Palladium-Catalyzed Modifications : Demonstrated efficiency in palladium-catalyzed alkenylation, benzylation, and alkylation, offering a method for regioselective modification of ethyl oxazole-4-carboxylate with various halides, facilitating complex organic synthesis (Verrier, Hoarau, & Marsais, 2009).

- Block Copolymers Synthesis : Its derivatives have been used to synthesize block copolymers of poly(2-oxazoline)s and poly(meth)acrylates, demonstrating a crossover between cationic ring-opening polymerization and reversible addition-fragmentation chain transfer polymerization. This showcases its application in material science for developing novel polymeric materials (Krieg et al., 2012).

Pharmaceutical Research and Development

- Cytotoxic Activity Evaluation : It has been utilized in synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines to test their cytotoxicity against various cancer cell lines, thereby playing a crucial role in the development of new anticancer drugs (Deady et al., 2005).

Bioconjugation Research

- EDC/sNHS-Mediated Bioconjugation : The compound has been involved in studies focusing on EDC/N-hydroxysulfosuccinimide-mediated bioconjugations for carboxylated peptides and small proteins, which is significant in the field of bioconjugate chemistry for drug development and biomolecular research (Totaro et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCHFNBJHACNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)